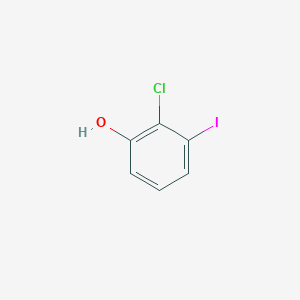![molecular formula C12H13F3N2O2 B1312770 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid CAS No. 821768-09-6](/img/structure/B1312770.png)
1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid” is a chemical compound with the CAS Number: 874772-68-6 . It has a molecular weight of 274.24 . The IUPAC name for this compound is 1-[3-(trifluoromethyl)-2-pyridinyl]-3-piperidinecarboxylic acid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H13F3N2O2/c13-12(14,15)9-4-1-5-16-10(9)17-6-2-3-8(7-17)11(18)19/h1,4-5,8H,2-3,6-7H2,(H,18,19) .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Piperidine derivatives, which include compounds like 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid, are utilized in cancer research due to their potential as anticancer agents. They may interact with various biological pathways involved in cancer cell proliferation and survival .
Antiviral Research
Research has shown that compounds with a piperidine structure can exhibit significant activity against viral targets. For example, isatin-based imidazole derivatives with a piperidine moiety have shown activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is comparable to remdesivir .
CNS-Penetrant Na v 1.7 Blockers
The compound’s structural relatives have been identified as selective, CNS-penetrant Na v 1.7 blockers with oral activity. These blockers are important in the development of treatments for conditions related to the central nervous system .
Antimicrobial and Antifungal Applications
Piperidine derivatives are also being explored for their antimicrobial and antifungal properties, which could lead to new treatments for infections caused by bacteria and fungi .
Cardiovascular Research
The structural features of piperidine derivatives make them candidates for antihypertension research, potentially leading to new therapies for managing high blood pressure .
Neurodegenerative Disease Research
These compounds are also being investigated for their potential use in anti-Alzheimer’s research, targeting pathways involved in neurodegeneration .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Mode of Action
It’s known that the trifluoromethyl group in the compound can significantly impact the chemical reactivity and physico-chemical behavior .
Result of Action
It’s known that the compound can cause respiratory irritation, serious eye irritation, and skin irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-5-16-10(9)17-6-3-8(4-7-17)11(18)19/h1-2,5,8H,3-4,6-7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNKYDHEZJLXEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461352 |
Source


|
| Record name | 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid | |
CAS RN |
821768-09-6 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821768-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


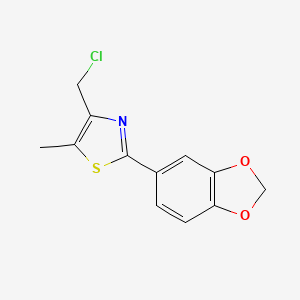
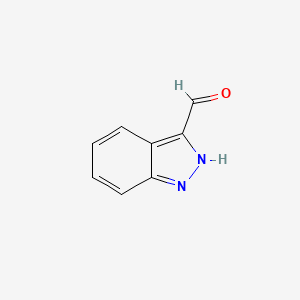
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)
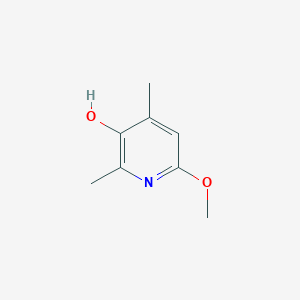
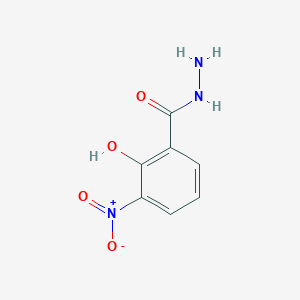

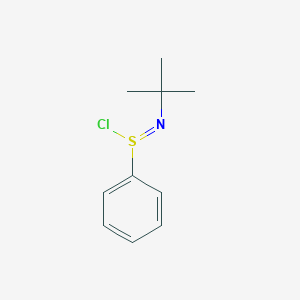


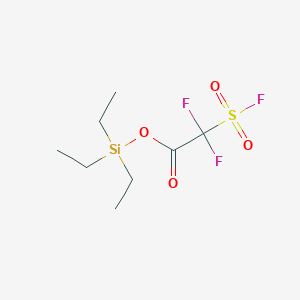
![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)
![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)
